3-(2-chlorophenyl)-N-(3-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Description
This compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a bicyclic core with fused pyrazole and pyrimidine rings. Key structural features include:
- 3-position: A 2-chlorophenyl group, contributing steric bulk and electron-withdrawing effects.
- 5-position: Methyl group, enhancing hydrophobic interactions.
- 2-position: Methyl group, further modulating solubility and steric effects.
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-(3-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O/c1-13-11-19(24-15-7-6-8-16(12-15)27-3)26-21(23-13)20(14(2)25-26)17-9-4-5-10-18(17)22/h4-12,24H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCTWBVZPUCIQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC3=CC(=CC=C3)OC)C)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-N-(3-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-chlorobenzaldehyde and 3-methoxyaniline, the intermediate compounds undergo cyclization with 2,5-dimethylpyrazole to form the desired pyrazolo[1,5-a]pyrimidine core. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-N-(3-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The chlorophenyl and methoxyphenyl groups can participate in substitution reactions, where other functional groups replace the chlorine or methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
3-(2-chlorophenyl)-N-(3-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents for treating diseases such as cancer, inflammation, and neurological disorders.
Industry: It may be used in the development of new materials, agrochemicals, and other industrial applications.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-N-(3-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular processes, ultimately resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution Patterns and Physicochemical Properties
The table below highlights critical structural differences among pyrazolo[1,5-a]pyrimidine derivatives:
*Estimated based on molecular formula C₂₁H₁₉ClN₄O.
Key Observations :
- Chlorine vs.
- Methoxy Group : The 3-methoxyphenyl substituent enhances solubility relative to purely hydrophobic groups (e.g., sec-butyl) but may reduce membrane permeability compared to pyridinylmethyl groups .
- CRF1 Antagonists : MPZP and Verucerfont share a 4-methoxy-2-methylphenyl group at the 3-position, whereas the target’s 2-chlorophenyl substitution may shift selectivity to other targets .
CRF1 Receptor Antagonism
- MPZP and Verucerfont inhibit CRF1 with nanomolar potency, driven by their 4-methoxy-2-methylphenyl groups and flexible N-substituents (e.g., bis-methoxyethyl or oxadiazole-containing chains) .
- Target Compound : The 2-chlorophenyl group lacks the methoxy’s hydrogen-bonding capability, likely reducing CRF1 affinity. However, the 3-methoxyphenylamine may compensate via interactions with polar receptor residues.
Antimycobacterial Activity
- 3-(4-Fluorophenyl)-N-(pyridin-2-ylmethyl) Derivatives : Exhibit potent activity against Mycobacterium tuberculosis (MIC: 0.5–2 µg/mL), attributed to the pyridinylmethyl group’s ability to penetrate bacterial membranes .
- Target Compound : The 3-methoxyphenyl group may reduce antimycobacterial efficacy due to lower hydrophobicity compared to pyridinylmethyl substituents.
Biological Activity
3-(2-chlorophenyl)-N-(3-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and other relevant biological effects.
- Common Name : this compound
- CAS Number : 890632-86-7
- Molecular Formula : C21H19ClN4O
- Molecular Weight : 378.9 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. In vitro assays have been conducted to evaluate their efficacy against various cancer cell lines.
Case Study: Anticancer Assays
A study evaluated the anticancer activity of synthesized pyrazolo[1,5-a]pyrimidine compounds against breast cancer cell lines MDA-MB-231 and MCF-7. The results indicated that certain derivatives exhibited significant growth inhibition:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MDA-MB-231 | 29.1 |
| Compound B | MCF-7 | 15.3 |
These findings suggest that modifications to the pyrazolo[1,5-a]pyrimidine structure can enhance anticancer activity, with specific attention to halogen substitutions and methoxy groups that may influence binding affinity and selectivity.
The mechanism of action for pyrazolo[1,5-a]pyrimidines often involves the inhibition of specific enzymes or receptors associated with cancer progression. For instance:
- Inhibition of Kinases : Some studies indicate that these compounds may inhibit kinases involved in cell proliferation and survival pathways.
- Induction of Apoptosis : Certain derivatives have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Other Biological Activities
Beyond anticancer properties, pyrazolo[1,5-a]pyrimidine compounds have been investigated for their antibacterial and anti-inflammatory activities.
Antibacterial Activity
Research has demonstrated that some derivatives possess antimicrobial properties by disrupting bacterial quorum sensing and biofilm formation:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | Staphylococcus aureus | 15 µg/mL |
| Compound D | Escherichia coli | 20 µg/mL |
These findings underscore the versatility of pyrazolo[1,5-a]pyrimidines as potential therapeutic agents beyond oncology.
Structure-Activity Relationship (SAR)
The structural modifications in pyrazolo[1,5-a]pyrimidine derivatives significantly influence their biological activity. Key features include:
- Substituents on the Phenyl Rings : The presence of electron-withdrawing groups (e.g., chlorine) enhances potency against cancer cells.
- Positioning of Functional Groups : The placement of methoxy groups can affect solubility and bioavailability.
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Core formation | Ethyl acetoacetate, reflux, 20 h | 71 | >95% |
| Chlorophenyl addition | POCl₃, DMF, 80°C | 65–78 | >90% |
Basic: What analytical techniques are recommended for structural characterization?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR resolves substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; pyrimidine carbons at δ 150–160 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected [M+H]⁺: ~435.1 Da) and fragmentation patterns .
- X-ray crystallography : Resolves dihedral angles between aromatic rings (e.g., 45–60° for chlorophenyl-pyrimidine planes) .
Basic: How can researchers assess the compound’s initial biological activity?
Answer:
- In vitro kinase assays : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
- Cell viability assays : Test IC₅₀ values in cancer lines (e.g., MCF-7, HeLa) via MTT assays, with positive controls (e.g., doxorubicin) .
- Solubility profiling : Use shake-flask method in PBS (pH 7.4) or DMSO to determine logP (predicted ~3.5 via ChemAxon) .
Advanced: What strategies address contradictory bioactivity data across assays?
Answer:
Contradictions often arise from assay-specific variables:
- Target selectivity : Use SPR (surface plasmon resonance) to validate binding kinetics (e.g., Kd < 100 nM for kinases vs. off-targets) .
- Metabolic stability : Compare hepatic microsome half-life (e.g., human vs. rat) to identify species-specific degradation .
- Structural analogs : Perform SAR by synthesizing derivatives (e.g., replacing 2-chlorophenyl with 4-fluorophenyl) to isolate substituent effects .
Q. Table 2: SAR Insights from Analogous Compounds
| Derivative | Substituent Modifications | Bioactivity Shift (IC₅₀) |
|---|---|---|
| 4-Fluoro analog | 2-Cl → 4-F | 2.5-fold ↓ in kinase inhibition |
| Methoxy removal | N-(3-MeOPh) → N-Ph | 10-fold ↓ solubility |
Advanced: How can mechanistic studies elucidate the compound’s mode of action?
Answer:
- Molecular docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., hydrogen bonding with kinase hinge regions) .
- Kinetic studies : Determine inhibition type (competitive/uncompetitive) via Lineweaver-Burk plots using purified enzymes .
- Transcriptomics : RNA-seq of treated cells identifies downstream pathway modulation (e.g., apoptosis markers like caspase-3) .
Advanced: What methodologies improve pharmacokinetic properties without compromising activity?
Answer:
- Prodrug design : Introduce ester groups at the methoxyphenyl amine to enhance oral bioavailability (e.g., t₁/₂ increase from 2 → 6 h) .
- CYP450 inhibition screening : Use fluorogenic substrates to assess metabolic interference (e.g., CYP3A4 IC₅₀ > 10 µM preferred) .
- Plasma protein binding : Equilibrium dialysis to measure unbound fraction (target: >5% for CNS penetration) .
Advanced: How can crystallographic data resolve synthesis bottlenecks?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
